tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Introduction
tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate (CAS No. 178311-46-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol. Its structure includes a tert-butyl group, an azetidine ring, and a hydroxypiperidine moiety, contributing to its pharmacological properties .
Table 1: Basic Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄N₂O₃ |
Molecular Weight | 256.34 g/mol |
CAS Number | 178311-46-1 |
Solubility | Enhanced by hydrochloride form |
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission which is beneficial in treating neurodegenerative diseases like Alzheimer's .
- β-Secretase Inhibition : It has been suggested that the compound can act as a β-secretase inhibitor, preventing the formation of amyloid plaques associated with Alzheimer's disease .
- Antioxidant Activity : Preliminary studies show potential antioxidant properties, which could help mitigate oxidative stress in neuronal cells .
Mechanism | Effect |
---|---|
Acetylcholinesterase Inhibition | Enhances cholinergic signaling |
β-Secretase Inhibition | Reduces amyloid plaque formation |
Antioxidant Activity | Protects against oxidative stress |
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective effects in vitro. For instance, it has shown the ability to protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides, a key factor in Alzheimer's pathology. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocyte cultures .
In Vitro Studies
In vitro experiments have indicated that treatment with this compound resulted in:
- Increased Cell Viability : Astrocytes treated with the compound alongside Aβ showed improved viability compared to controls treated only with Aβ .
- Cytokine Modulation : The compound significantly reduced TNF-α production, suggesting anti-inflammatory properties that could be beneficial in neurodegenerative conditions .
In Vivo Studies
While in vitro results are promising, in vivo studies have yielded mixed results regarding the bioavailability and overall efficacy of the compound in animal models. For instance, comparisons with established treatments like galantamine showed no significant differences in outcomes, indicating the need for further research into optimizing delivery methods and formulations for enhanced brain penetration .
Table 3: Summary of Biological Activity Findings
Study Type | Key Findings |
---|---|
In Vitro | Increased astrocyte viability; reduced TNF-α levels |
In Vivo | Mixed results; poor bioavailability compared to galantamine |
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)14-6-4-11(16)5-7-14/h10-11,16H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETQZBJLICOJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159032 | |
Record name | 1,1-Dimethylethyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-46-1 | |
Record name | 1,1-Dimethylethyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178311-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.